4-Bromo-2-(methylthio)benzo[d]oxazole
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Overview
Description
4-Bromo-2-(methylthio)benzo[d]oxazole is a heterocyclic compound with the molecular formula C8H6BrNOS. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring. The presence of a bromine atom and a methylthio group on the benzoxazole ring makes this compound unique and of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methylthio)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated and methylthio-substituted reagents. One common method involves the reaction of 2-aminophenol with 4-bromo-2-(methylthio)benzaldehyde under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the oxazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-(methylthio)benzo[d]oxazole derivatives with various substituents replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or reduced oxazole derivatives.
Scientific Research Applications
4-Bromo-2-(methylthio)benzo[d]oxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methylthio)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-2-(methylthio)benzothiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring, leading to different chemical properties and reactivity.
2-(Methylthio)benzothiazole: Similar to 4-Bromo-2-(methylthio)benzo[d]oxazole but lacks the bromine atom and has a sulfur atom in the ring.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methylthio group on the benzoxazole ring. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H6BrNOS |
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Molecular Weight |
244.11 g/mol |
IUPAC Name |
4-bromo-2-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNOS/c1-12-8-10-7-5(9)3-2-4-6(7)11-8/h2-4H,1H3 |
InChI Key |
RPRQLTQNFVAFHH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(O1)C=CC=C2Br |
Origin of Product |
United States |
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